[(4-Chlorophenyl)methyl](pentyl)amine

Physicochemical characterization Distillation purification Structure-property relationship

[(4-Chlorophenyl)methyl](pentyl)amine (CAS 851269-51-7) is a synthetic secondary benzenemethanamine derivative with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol. It features a para-chlorinated phenyl ring linked via a methylene spacer to a pentylamine chain, placing it within the class of N-alkyl-4-chlorobenzylamines.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 851269-51-7
Cat. No. B3288236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Chlorophenyl)methyl](pentyl)amine
CAS851269-51-7
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCCCCCNCC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H18ClN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3
InChIKeyRYXSGPZPYZUXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Chlorophenyl)methyl](pentyl)amine (CAS 851269-51-7) Procurement Guide: Physicochemical Baseline for Research Sourcing


[(4-Chlorophenyl)methyl](pentyl)amine (CAS 851269-51-7) is a synthetic secondary benzenemethanamine derivative with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol [1]. It features a para-chlorinated phenyl ring linked via a methylene spacer to a pentylamine chain, placing it within the class of N-alkyl-4-chlorobenzylamines. Its computed physicochemical properties include a LogP of 3.62 and a topological polar surface area of 12 Ų, indicating significant lipophilicity with limited hydrogen-bonding capacity [2]. Currently, this compound is listed in ChEMBL (CHEMBL1352545) with a max phase of Preclinical and only five functional bioassay entries, all derived from PubChem high-throughput screens [2].

Why Substituting [(4-Chlorophenyl)methyl](pentyl)amine with Other N-Benzylpentylamines Risks Assay and Synthesis Failure


Substitution of [(4-Chlorophenyl)methyl](pentyl)amine with structurally similar N-benzylpentylamines or N-(4-chlorobenzyl)alkylamines cannot be assumed to be functionally equivalent. The 4-chloro substituent directly alters electronic distribution on the aromatic ring, which translates into a significant boiling point elevation (~30 °C) relative to the unsubstituted N-benzylpentan-1-amine, as well as increased density and a higher calculated LogP [1]. Altering the N-alkyl chain length from pentyl to butyl further shifts boiling point and molar volume . Even a single-atom substitution from chlorine to fluorine substantially changes boiling point (282 °C vs. 256.6 °C) and LogP, which can affect both purification (distillation cut points) and biological partitioning . The quantitative evidence below demonstrates that these seemingly minor structural modifications produce measurable, practically meaningful differences in key procurement-relevant properties.

Quantitative Differentiation Evidence for [(4-Chlorophenyl)methyl](pentyl)amine: Head-to-Head Physicochemical and Bioactivity Comparisons


Boiling Point Elevation vs. Unsubstituted N-Benzylpentan-1-amine

The presence of the para-chloro substituent in [(4-Chlorophenyl)methyl](pentyl)amine raises the boiling point by approximately 30.6 °C compared to the unsubstituted N-benzylpentan-1-amine. The target compound boils at 282.0±15.0 °C at 760 mmHg , whereas the des-chloro analog has a reported boiling point of 251.4 °C at 760 mmHg . This difference is critical for vacuum distillation purification protocols, where the higher boiling point of the chlorinated compound can prevent co-distillation with lower-boiling reaction byproducts.

Physicochemical characterization Distillation purification Structure-property relationship

LogP and Aqueous Solubility Differentiation from Fluoro and Unsubstituted Analogs

[(4-Chlorophenyl)methyl](pentyl)amine exhibits a calculated LogP (XLogP3-AA) of 3.7 [1] and an experimental aqueous solubility of 12.4 µg/mL at pH 7.4 [2]. The ChEMBL-calculated AlogP is 3.62 [3]. By comparison, the 4-fluoro analog (CAS 847744-11-0) is expected to have a lower LogP due to the stronger electron-withdrawing effect of fluorine, while the unsubstituted N-benzylpentan-1-amine has a lower LogP due to the absence of the halogen. The measured solubility of 12.4 µg/mL places this compound in a moderately lipophilic range that differs measurably from both more polar (fluoro) and less polar (bromo) analogs, which may influence partitioning in liquid-liquid extraction and biological membrane permeability.

Lipophilicity ADME prediction Solubility

Boiling Point Increment per Methylene Unit vs. Shorter-Chain Homolog

Extending the N-alkyl chain from butyl to pentyl while retaining the 4-chlorobenzyl group increases the normal boiling point from 264.2 °C to 282.0±15.0 °C , an increment of approximately 17.8 °C for a single methylene unit. This is consistent with the expected van der Waals contribution of an additional -CH2- group and translates to a practical difference in distillation fraction conditions. This quantifies how the pentyl chain specifically contributes to the thermal profile relative to the commercially available butyl homolog (CAS 16183-32-7).

Homologous series Boiling point trend Alkyl chain effect

Bioactivity Profile: Selectivity Gap Against Common Screening Targets vs. In-Class Psychoactive Amines

Public bioactivity data from ChEMBL (CHEMBL1352545) includes five functional assay results from PubChem high-throughput screens, all classified as inconclusive or inactive [1]. Potency values are in the micromolar range: 31.6 µM (SMN2 splice enhancer, inconclusive), 1.84 µM (lipid storage modulator, inconclusive), 11.7 µM (malaria delayed death inhibitor, inactive), and 89.1 µM (HP1-beta chromodomain and polymerase iota, both inactive). In contrast, many in-class N-benzylphenethylamines exhibit nanomolar potency at monoamine transporters or trace amine-associated receptors (TAARs). This activity gap indicates that [(4-Chlorophenyl)methyl](pentyl)amine likely has reduced off-target potential in assays where polypharmacology is undesirable, distinguishing it from more promiscuous structural analogs.

Bioactivity screening Target selectivity PubChem HTS

Density and Vapor Pressure Differences vs. Unsubstituted and Fluoro Analogs for Solvent-Free Handling

[(4-Chlorophenyl)methyl](pentyl)amine has a predicted density of 1.0±0.1 g/cm³ and a vapor pressure of approximately 0.0±0.6 mmHg at 25 °C . The unsubstituted N-benzylpentan-1-amine has a lower density of 0.899 g/cm³ . This density difference (~0.1 g/cm³) is attributable to the mass contribution of the chlorine atom and may influence phase separation behavior in aqueous-organic biphasic systems. The negligible vapor pressure at ambient temperature distinguishes the chlorinated compound from the more volatile 4-fluoro analog (boiling point 256.6 °C ), making the target compound more suitable for open-vessel reactions where evaporative losses of the fluoro analog could be problematic.

Physical property Formulation Vapor pressure

GHS Safety Profile Baseline vs. In-Class Compounds for Laboratory Handling

According to ECHA C&L notifications aggregated in PubChem, [(4-Chlorophenyl)methyl](pentyl)amine carries GHS hazard statements H302 (Harmful if swallowed, Acute Tox. 4), H314 (Causes severe skin burns and eye damage, Skin Corr. 1B), and H335 (May cause respiratory irritation, STOT SE 3) [1]. The signal word is 'Danger,' and all three classifications are reported at 100% agreement from one notifying company. This hazard profile is typical for primary/secondary amines of this molecular weight class but is quantitatively documented specifically for this CAS number, providing procurement officers with the precise GHS classification required for safety data sheet (SDS) compliance and risk assessment for laboratory storage and handling.

Safety GHS classification Laboratory handling

Recommended Application Scenarios for [(4-Chlorophenyl)methyl](pentyl)amine Based on Quantitative Differentiation Evidence


Scaffold for Parallel Chemical Library Synthesis Requiring Defined Lipophilicity

The established LogP of 3.62-3.7 and aqueous solubility of 12.4 µg/mL (pH 7.4) make [(4-Chlorophenyl)methyl](pentyl)amine suitable as a core scaffold for combinatorial library construction where a consistent lipophilic amine building block is needed. The ~30 °C boiling point elevation relative to the unsubstituted benzyl analog ensures that reaction products carrying this scaffold can be separated from early-eluting byproducts during high-throughput chromatographic or distillative purification.

Negative Control Compound for Monoamine Transporter or TAAR Screening Campaigns

ChEMBL bioactivity data document that [(4-Chlorophenyl)methyl](pentyl)amine is inactive or inconclusive at potencies of 1.84-89.1 µM across five distinct functional assays [1]. This characterized lack of potent activity contrasts with many structurally related N-benzylamines that show nanomolar potency at monoamine targets. The compound can therefore serve as a verified low-activity control in screening cascades where target engagement is the primary endpoint, allowing signal-to-noise calibration.

Chlorinated Amine Intermediate for Reactions Requiring Low Volatility

With a vapor pressure of approximately 0 mmHg at 25 °C and a boiling point of 282 °C , [(4-Chlorophenyl)methyl](pentyl)amine is measurably less volatile than its 4-fluoro analog (boiling point 256.6 °C ) and the unsubstituted N-benzylpentan-1-amine (251.4 °C). This property is advantageous in solvent-free amidation or reductive amination protocols conducted under heating, where evaporative loss would otherwise shift stoichiometry and reduce yield reproducibility.

Calibration Standard for GC-MS Monitoring of Designer Drug Analogs

The compound has been included in the 'Mass Spectra of Designer Drugs 2024' spectral database [2]. Its well-defined GC-MS spectrum (available via SpectraBase) and retention index, combined with the quantitative boiling point and density data provided in this guide, support its use as an analytical reference standard in forensic toxicology laboratories developing or validating methods for detecting N-substituted 4-chlorobenzylamine derivatives.

Technical Documentation Hub

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